REACTION_CXSMILES
|
[C:1]([CH:3]1[CH2:7][S:6](=O)[CH2:5][CH2:4]1)#[N:2].C(O)(=O)C.O.[NH2:14][NH2:15]>C(O)C>[NH:14]1[C:4]2[CH2:5][S:6][CH2:7][C:3]=2[C:1]([NH2:2])=[N:15]1 |f:2.3|
|
Name
|
4-cyanotetrahydrothiophenone
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1CCS(C1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.275 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.475 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting clear solution was stirred overnight under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was then partitioned between ethyl acetate and saturated sodium bicarbonate aqueous solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was re-extracted with an additional portion of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a syrup
|
Type
|
CUSTOM
|
Details
|
Trituration of this oil with dichloromethane containing a small amount (less than 3%) of methanol resulted in crystallization
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for a few minutes
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solid was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
washed with a small volume of dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |